molecular formula C17H13N3O4S B2677242 N'-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide CAS No. 477857-68-4

N'-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide

Cat. No.: B2677242
CAS No.: 477857-68-4
M. Wt: 355.37
InChI Key: ULCBEPDXLPTGNI-UHFFFAOYSA-N
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Description

N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitro and benzoyl groups in its structure suggests that it may exhibit interesting chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide typically involves multiple steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Benzoylation: The 4-methylbenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carbohydrazide Formation: The final step involves the reaction of the benzothiophene derivative with hydrazine or a hydrazine derivative to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.

    Condensation: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones or azines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, alcohols, thiols.

    Condensation Reagents: Aldehydes, ketones.

Major Products

    Reduction: Formation of N’-(4-methylbenzoyl)-5-amino-1-benzothiophene-2-carbohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Hydrazones or azines with different aldehydes or ketones.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its biological activity can be explored in various assays to determine its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Material Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide would depend on its specific biological target. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoyl and carbohydrazide groups may facilitate binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methylbenzoyl)-5-nitro-2-thiophenecarbohydrazide: Similar structure but with a thiophene ring instead of a benzothiophene ring.

    N’-(4-methylbenzoyl)-5-nitro-1-benzofuran-2-carbohydrazide: Similar structure but with a benzofuran ring instead of a benzothiophene ring.

Uniqueness

N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide is unique due to the combination of its benzothiophene core, nitro group, and carbohydrazide moiety. This combination may confer distinct electronic properties and biological activities not seen in similar compounds.

Properties

IUPAC Name

N'-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-10-2-4-11(5-3-10)16(21)18-19-17(22)15-9-12-8-13(20(23)24)6-7-14(12)25-15/h2-9H,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCBEPDXLPTGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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